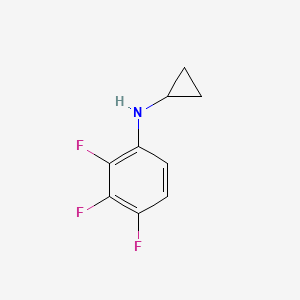
N-Cyclopropyl-2,3,4-trifluoroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-2,3,4-trifluoroaniline is a chemical compound with the molecular formula C9H8F3N It is characterized by the presence of a cyclopropyl group attached to an aniline ring that is substituted with three fluorine atoms at the 2, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2,3,4-trifluoroaniline typically involves the reaction of 2,3,4-trifluoroaniline with cyclopropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2,3,4-trifluoroaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atoms on the aniline ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce various amines .
Scientific Research Applications
N-Cyclopropyl-2,3,4-trifluoroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2,3,4-trifluoroaniline involves its interaction with specific molecular targets and pathways. The cyclopropyl group and trifluoroaniline moiety contribute to its unique reactivity and binding properties. These interactions can modulate various biological processes, making the compound a subject of interest in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trifluoroaniline: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
N-Cyclopropyl-4-fluoroaniline: Has a single fluorine substitution, leading to variations in reactivity and applications.
N-Cyclopropyl-2,3,5-trifluoroaniline: Similar structure but with different fluorine substitution pattern.
Uniqueness
N-Cyclopropyl-2,3,4-trifluoroaniline is unique due to the specific arrangement of the cyclopropyl and trifluoroaniline groups.
Properties
CAS No. |
94242-49-6 |
|---|---|
Molecular Formula |
C9H8F3N |
Molecular Weight |
187.16 g/mol |
IUPAC Name |
N-cyclopropyl-2,3,4-trifluoroaniline |
InChI |
InChI=1S/C9H8F3N/c10-6-3-4-7(9(12)8(6)11)13-5-1-2-5/h3-5,13H,1-2H2 |
InChI Key |
VXAYENXMTPUJDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=C(C(=C(C=C2)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


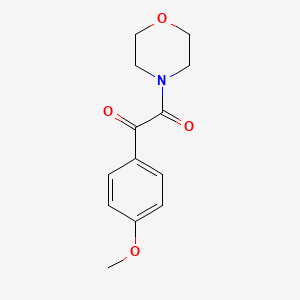

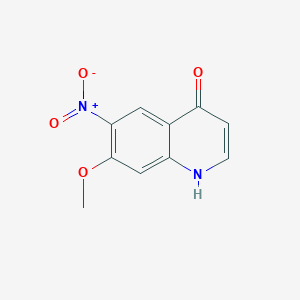

![(6R,6aR,7R,13S,14R,16R)-5-(Acetyloxy)-6,6a,7,13,14,16-hexahydro-8-hydroxy-9-methoxy-4,10,23-trimethyl-19,20-dioxo-6,16-(epithiopropanoxymethano)-7,13-imino-12H-1,3-dioxolo[7,8]isoquino[3,2-b][3]benzazocine-14-carbonitrile](/img/structure/B12842935.png)
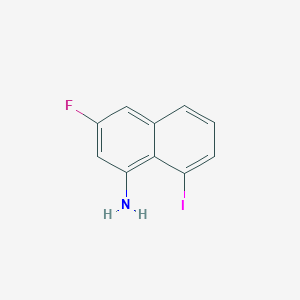

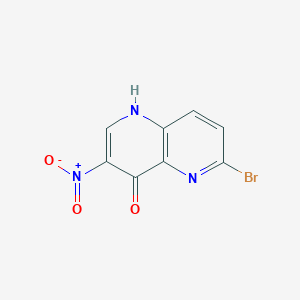

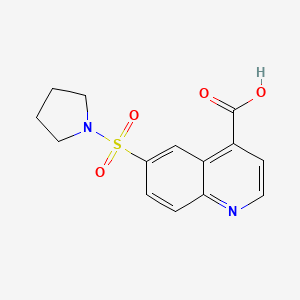
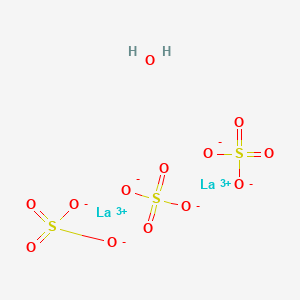

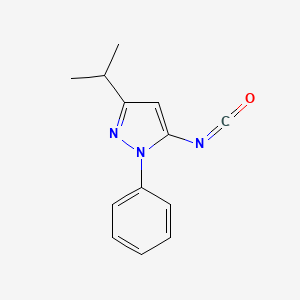
![1-(Pyrido[2,3-b]pyrazin-6-yl)ethan-1-one](/img/structure/B12842982.png)
